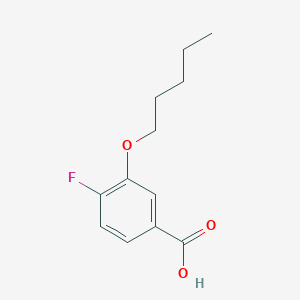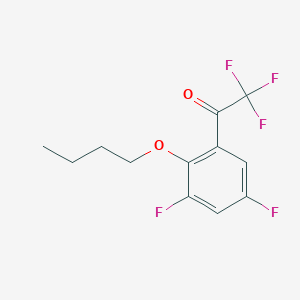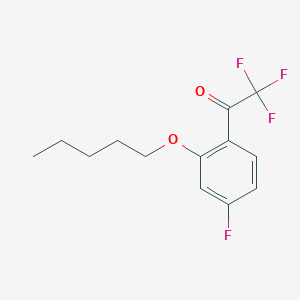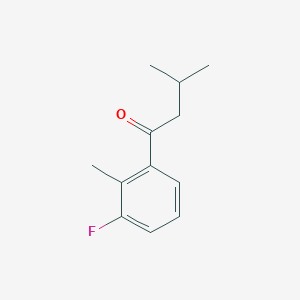
3-(3-Methyl-4-n-propoxyphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-4-n-propoxyphenyl)-1-propene is an organic compound characterized by its unique structure, which includes a propene group attached to a phenyl ring substituted with a methyl and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-n-propoxyphenyl)-1-propene typically involves the alkylation of 3-methylphenol with n-propyl bromide to form 3-methyl-4-n-propoxyphenol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.
化学反応の分析
Types of Reactions
3-(3-Methyl-4-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene group to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-(3-Methyl-4-n-propoxyphenyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methyl-4-n-propoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The propene group may participate in covalent bonding with target molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(3-Methyl-4-ethoxyphenyl)-1-propene
- 3-(3-Methyl-4-methoxyphenyl)-1-propene
- 3-(3-Methyl-4-butoxyphenyl)-1-propene
Uniqueness
3-(3-Methyl-4-n-propoxyphenyl)-1-propene is unique due to the presence of the n-propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkoxy groups. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
特性
IUPAC Name |
2-methyl-4-prop-2-enyl-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-6-12-7-8-13(11(3)10-12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUDQHQRCWDTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7994224.png)






![1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994293.png)
![4-[(n-Pentyloxy)methyl]benzaldehyde](/img/structure/B7994301.png)

![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)

